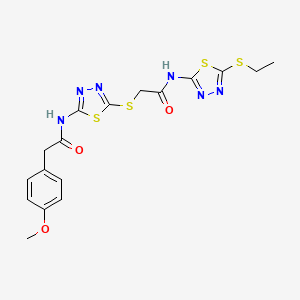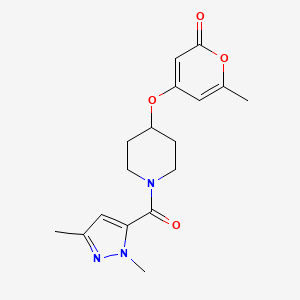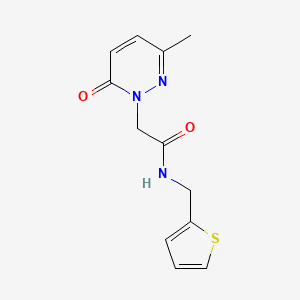![molecular formula C11H13N3O B2600089 N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide CAS No. 2411237-13-1](/img/structure/B2600089.png)
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, also known as MIBC, is a chemical compound that has been used in scientific research for various purposes. MIBC is a cyclopropyl derivative of but-2-ynamide and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide acts as a modulator of various ion channels in the nervous system, including the GABA receptor, voltage-gated sodium channels, and TRPV1 channels. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to increase the activity of GABA receptors, which leads to anxiolytic and anticonvulsant effects. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been found to inhibit voltage-gated sodium channels, which can reduce pain and prevent seizures. Additionally, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to modulate TRPV1 channels, which can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been found to have a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been found to have sedative effects, which can be useful in the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, including its high potency and selectivity for ion channels in the nervous system. However, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide, including further studies on its mechanism of action, its potential use in the treatment of pain, anxiety, and epilepsy, and its potential use as a tool for studying ion channels in the nervous system. Additionally, future research could focus on developing new derivatives of N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide with improved solubility and reduced toxicity.
In conclusion, N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide is a chemical compound that has been used in scientific research for various purposes, including as a ligand for the GABA receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of TRPV1 channels. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has a range of biochemical and physiological effects, including anxiolytic, anticonvulsant, analgesic, and anti-inflammatory effects. While N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has several advantages for lab experiments, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research on N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide could focus on further understanding its mechanism of action, its potential use in the treatment of various conditions, and the development of new derivatives with improved properties.
Synthesemethoden
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide can be synthesized through a multistep reaction involving the reaction of 3-methylimidazole with cyclopropyl bromide, followed by the reaction of the resulting product with but-2-ynoic acid. The final product is purified through recrystallization to obtain pure N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has been used in scientific research for various purposes, including as a ligand for the gamma-aminobutyric acid (GABA) receptor, as an inhibitor of voltage-gated sodium channels, and as a modulator of the transient receptor potential vanilloid 1 (TRPV1) channel. N-[1-(3-Methylimidazol-4-yl)cyclopropyl]but-2-ynamide has also been studied for its potential use in the treatment of pain, anxiety, and epilepsy.
Eigenschaften
IUPAC Name |
N-[1-(3-methylimidazol-4-yl)cyclopropyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-3-4-10(15)13-11(5-6-11)9-7-12-8-14(9)2/h7-8H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFJPYNMCGYZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CC1)C2=CN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenylurea](/img/structure/B2600007.png)


![5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2600012.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-(4-methylphenyl)sulfanylpyridine-3-carbohydrazide](/img/structure/B2600015.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2600020.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2600023.png)
![3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2600025.png)

![Methyl 4-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylcarbamoyl]benzoate](/img/structure/B2600028.png)
![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-valine](/img/structure/B2600029.png)